molecular formula C11H12N2O B2834071 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1044856-44-1

2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2834071
CAS No.: 1044856-44-1
M. Wt: 188.23
InChI Key: SZQAPECSMHRYMF-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The phenyl group attached to the pyrazole ring and the ethanol moiety make this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the cyclization of enaminones with phenylhydrazine. One common method involves the reaction of enaminone with phenylhydrazine in the presence of a catalyst such as 4-toluenesulfonic acid in ethanol under reflux conditions . The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group or the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the phenyl ring or pyrazole ring.

Scientific Research Applications

2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-1H-pyrazol-5-yl ethanol
  • 1-phenyl-1H-pyrazol-3-yl ethanol
  • 1-phenyl-1H-pyrazol-4-yl ethanol

Uniqueness

2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenyl group and the ethanol moiety can lead to different interactions and properties compared to other similar compounds .

Properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-9-7-11-6-8-12-13(11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQAPECSMHRYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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